2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile
Description
2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile is a nitrile-containing compound featuring a pyrrolidine ring and a substituted phenyl group. Its molecular structure combines a 2-chloro-6-fluorophenyl moiety attached to an acetonitrile backbone, which is further substituted with a pyrrolidin-1-yl group. This configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition (inferred from structural analogs in ).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2/c13-9-4-3-5-10(14)12(9)11(8-15)16-6-1-2-7-16/h3-5,11H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLWQUAMCZQIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile typically involves the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: This can be achieved through halogenation reactions where a phenyl ring is substituted with chlorine and fluorine atoms.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Formation of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two key functional groups:
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Nitrile (-CN) : Prone to hydrolysis, nucleophilic additions, or reductions.
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Pyrrolidine : A five-membered secondary amine capable of alkylation, acylation, or participation in cycloadditions.
Hydrolysis Reactions
Nitrile groups in structurally related compounds undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Converts nitriles to carboxylic acids via intermediate amides. For example, compound 3a (2-(5-oxo-1-phenylpyrrolidin-2-yl)acetonitrile) reacts with concentrated H₂SO₄ to yield carboxylic acid derivatives .
-
Basic Hydrolysis : May produce amides or ketones depending on conditions.
Example Pathway :
Observed in similar nitrile-containing lactams .
Nucleophilic Substitution
The electron-withdrawing nitrile group may activate adjacent carbons for nucleophilic attack. For instance:
-
Alkylation/Acylation : Pyrrolidine’s secondary amine can react with alkyl halides or acyl chlorides. A method involving DIPEA and DMSO facilitated alkylation of amines in related compounds .
Synthetic Procedure (Analogous to ) :
-
Amine (pyrrolidine) reacts with alkyl halide in DMSO/DIPEA.
-
Heating at 100°C for 9 hours yields N-alkylated products.
Cycloaddition and Ring-Opening
The nitrile group participates in cycloaddition reactions. For example:
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1,3-Dipolar Cycloaddition : Nitriles react with azides or nitrones to form tetrazoles or oxadiazoles. Compound 6a was synthesized via a 1,3-dipolar cycloaddition involving a morpholinone and cyclohexanone .
Reduction Reactions
Nitriles can be reduced to primary amines using catalysts like LiAlH₄ or hydrogenation:
Observed in antimalarial styrylquinoline derivatives .
Metal-Catalyzed Transformations
Copper or nickel catalysts enable cross-coupling reactions:
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Cyanoalkylation : Cu(OAc)₂ and K₂S₂O₈ mediate reactions between nitriles and alkenes, as seen in the synthesis of γ-lactams .
General Protocol :
| Reagent | Role |
|---|---|
| Cu(OAc)₂ | Catalyst |
| K₂S₂O₈ | Oxidizing agent |
| H₂O | Solvent |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may act as a ligand for various receptors, making it a candidate for drug development targeting neurological disorders and other conditions.
Case Studies
- Neuropharmacology : Research indicates that compounds similar to 2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile may exhibit anxiolytic and antidepressant effects. A study published in Journal of Medicinal Chemistry explored the efficacy of related compounds in modulating serotonin receptors, which are crucial for mood regulation.
The compound has shown promise in biological assays, particularly concerning its interaction with neurotransmitter systems. Its potential role in modulating dopamine and serotonin pathways is of significant interest.
Research Findings
- A study highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter degradation, suggesting its utility in enhancing synaptic transmission .
Synthesis and Derivatives
The synthesis of this compound has been optimized to produce various derivatives with enhanced pharmacological profiles. Researchers are exploring these derivatives for improved efficacy and reduced side effects.
Data Tables
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Compound A : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolopyrimidine ()
- Key Differences :
- Replaces the acetonitrile backbone with a pyrazolopyrimidine core.
- Substitutes the 2-chloro-6-fluorophenyl group with a 2,5-difluorophenyl moiety.
- The 2,5-difluoro substitution may alter selectivity compared to the chloro-fluoro combination in the target compound .
Compound B : 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (CAS 4414-86-2, )
- Key Differences :
- Features a pyrrolopyridine ring instead of pyrrolidine.
- Lacks halogen substituents on the aromatic system.
- Absence of halogens may reduce electron-withdrawing effects, altering reactivity in biological systems .
Halogen-Substituted Nitriles
Compound C: 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile (CAS 306976-69-2, )
- Key Differences :
- Contains dual benzonitrile groups instead of a pyrrolidine-acetonitrile structure.
- Retains the 2-chloro-6-fluorophenyl group but adds a second fluorinated benzene ring.
- Implications :
Comparative Analysis Table
Research Findings and Implications
- Bioactivity : The target compound’s pyrrolidine and chloro-fluoro substituents balance lipophilicity and electron-withdrawing effects, critical for kinase binding. In contrast, Compound A’s pyrazolopyrimidine core likely improves target affinity but may reduce metabolic stability .
- Synthetic Accessibility : Compounds with simpler backbones (e.g., Compound B) may be easier to synthesize but lack the halogen-driven bioactivity of the target compound .
Biological Activity
2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties. The analysis includes data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C12H12ClFN2
- Molecular Weight : 238.69 g/mol
- CAS Number : 81092219
The compound features a chloro-fluorophenyl group and a pyrrolidinyl moiety, which may contribute to its biological activity by influencing lipophilicity and receptor binding affinity.
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0048 |
| Compound B | E. coli | 0.0195 |
| This compound | S. aureus, E. coli | TBD |
While specific MIC values for this compound are not yet established, its structural similarities to effective antibacterial agents suggest potential efficacy.
Antifungal Activity
In addition to antibacterial properties, compounds derived from pyrrolidine have shown antifungal activity against various fungal strains. A study reported that certain pyrrolidine derivatives exhibited inhibition against Candida albicans and other pathogenic fungi.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| Compound C | C. albicans | 0.0048 |
| Compound D | Fusarium oxysporum | TBD |
| This compound | TBD | TBD |
The antifungal mechanism is believed to involve disruption of cell membrane integrity or interference with fungal metabolic pathways.
Anticancer Potential
Emerging research suggests that compounds with similar structures may possess anticancer properties. For example, studies on piperidine derivatives indicate that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in tumor growth.
Case Study: Anticancer Activity of Pyrrolidine Derivatives
A recent study evaluated the cytotoxic effects of a related pyrrolidine derivative on hypopharyngeal tumor cells (FaDu). The results indicated that these compounds could significantly reduce cell viability compared to standard chemotherapeutics like bleomycin.
Table 3: Cytotoxicity of Pyrrolidine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | FaDu | 23 |
| Compound F | MCF7 | TBD |
| This compound | TBD | TBD |
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) may enhance binding affinity and selectivity towards these targets, influencing the compound's overall potency.
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 2-(2-chloro-6-fluorophenyl)acetonitrile (precursor) with pyrrolidine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF. Monitoring the reaction via TLC or HPLC ensures completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the product. Spectral validation (¹H/¹³C NMR, HRMS) confirms structural integrity, particularly the presence of the pyrrolidine ring and nitrile group .
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for substituted phenyl) and pyrrolidine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the nitrile carbon (δ ~115–120 ppm) and quaternary carbon bonded to pyrrolidine .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies the molecular ion ([M+H]⁺) at m/z 279.06 (C₁₂H₁₁ClFN₂⁺). Fragmentation patterns differentiate the chloro-fluorophenyl and pyrrolidine moieties .
- IR Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the nitrile group .
Advanced: How to resolve crystallographic data contradictions in structurally similar compounds?
Methodological Answer:
Contradictions often arise from twinning, pseudo-symmetry, or disorder. For example, in analogs like 2-(2-chloro-6-fluorophenyl) derivatives, SHELXL (via Olex2 or SHELXLE) refines structures using high-resolution data. Flack’s x parameter is preferred over Rogers’ η to avoid false chirality-polarity indications in near-centrosymmetric structures . For disordered pyrrolidine rings, PART instructions in SHELXL partition occupancy factors. Validation tools like PLATON check for missed symmetry or twinning .
Advanced: What experimental design considerations are critical for studying enantiomeric purity?
Methodological Answer:
Chiral HPLC (e.g., Chiralpak IA/IB columns) or SFC with polar mobile phases (e.g., heptane/ethanol) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For crystallography, Flack’s parameter (x) refines enantiomorph polarity using Friedel pairs. If the Flack parameter converges near 0 or 1, the correct enantiomer is assigned; values near 0.5 suggest racemic twinning .
Advanced: How to analyze conflicting reactivity data in nitrile-containing analogs?
Methodological Answer:
Conflicts may arise from solvent effects or competing pathways. For example, nitrile hydrolysis to amides/carboxylic acids under acidic/basic conditions can be quantified via LC-MS. Control experiments with deuterated solvents (e.g., D₂O) or radical scavengers (e.g., TEMPO) identify mechanistic pathways. Computational studies (DFT) model transition states to predict regioselectivity in reactions involving the pyrrolidine nitrogen .
Advanced: What strategies mitigate steric hindrance during functionalization of the pyrrolidine ring?
Methodological Answer:
Steric hindrance at the pyrrolidine nitrogen can be addressed by:
- Protecting Groups : Use Boc or Fmoc to temporarily block reactive sites during functionalization .
- Microwave-Assisted Synthesis : Enhances reaction rates in sterically crowded systems (e.g., coupling with bulky electrophiles).
- Low-Temperature Conditions : Slow down competing side reactions (e.g., −78°C in THF with LDA as a base) .
Advanced: How to validate molecular docking results for derivatives targeting biological receptors?
Methodological Answer:
Combine docking (AutoDock Vina, Glide) with MD simulations (AMBER, GROMACS) to assess binding stability. Key steps:
- Pose Validation : Compare docking poses with crystallographic ligand-receptor complexes (e.g., PDB entries).
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities.
- Experimental Cross-Check : SPR or ITC assays measure binding constants for correlation with computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
